molecular formula C14H24N2O3 B1443621 Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1251021-18-7

Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No. B1443621
M. Wt: 268.35 g/mol
InChI Key: RVORUJPDSDOBTI-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (TBO-DASU) is a type of carboxylate ester compound that has been gaining interest in the scientific community due to its unique properties. TBO-DASU has been studied for its potential applications in various scientific areas, such as biochemistry, organic chemistry, and pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Properties

  • Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate derivatives have been synthesized from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate via a one-pot, multi-component reaction. This process is catalyzed by Et3N and offers insights into the reaction efficiency and yield under varying conditions of catalyst and temperature (Li et al., 2014).

Pharmacological Applications

  • Some derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have shown significant antihypertensive activity in spontaneously hypertensive rats. Notably, 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one demonstrated potent antihypertensive effects, primarily due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Solid-Phase Synthesis

  • The microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes and 2,9-diazaspiro[5.5]undecanes has been achieved using direct annulation of primary amines with resin-bound bismesylates. This method is facilitated by the development of an α-methyl benzyl carbamate resin linker, allowing for the efficient cleavage of the heterocycles under mildly acidic conditions (Macleod et al., 2006).

properties

IUPAC Name

tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-6-14(7-9-16)5-4-11(17)15-10-14/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVORUJPDSDOBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)NC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
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Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
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Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 5
Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 6
Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

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